molecular formula C17H11ClFNO3 B5202231 2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one

2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B5202231
M. Wt: 331.7 g/mol
InChI Key: MDCKPXPBSBJPER-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one, also known as CMOX, is a synthetic compound that belongs to the class of oxazoles. It has been extensively studied for its scientific research applications, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and angiogenesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit a range of other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and to reduce the production of reactive oxygen species, which can cause cellular damage. It has also been shown to have a protective effect on liver and kidney function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one for lab experiments is its potent antitumor activity, which makes it a valuable tool for investigating the mechanisms of cancer cell proliferation and angiogenesis. However, one of the limitations of 2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of more efficient synthesis methods that could improve the yield and purity of the compound. Another area of interest is the investigation of the potential use of 2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one in combination with other drugs or therapies to enhance its antitumor activity. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one and to explore its potential therapeutic applications in other areas, such as inflammation and angiogenesis.

Synthesis Methods

2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the condensation of 5-chloro-2-methoxyaniline with 3-fluorobenzaldehyde, followed by cyclization with chloroacetic acid and subsequent oxidation with potassium permanganate. The final product is obtained after recrystallization from ethanol.

Scientific Research Applications

2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been investigated for its potential use as an anti-inflammatory agent and for its ability to inhibit angiogenesis, the process by which new blood vessels are formed.

properties

IUPAC Name

(4Z)-2-(5-chloro-2-methoxyphenyl)-4-[(3-fluorophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFNO3/c1-22-15-6-5-11(18)9-13(15)16-20-14(17(21)23-16)8-10-3-2-4-12(19)7-10/h2-9H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCKPXPBSBJPER-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=CC3=CC(=CC=C3)F)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)C2=N/C(=C\C3=CC(=CC=C3)F)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-(5-chloro-2-methoxyphenyl)-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one

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